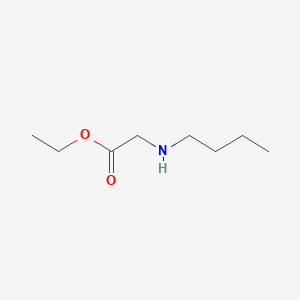

Ethyl 2-(butylamino)acetate

Overview

Description

Ethyl 2-(butylamino)acetate is a chemical compound that is related to various other ethyl esters with amino substituents. While the specific compound ethyl 2-(butylamino)acetate is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structures, and chemical properties. These related compounds serve as intermediates or products in organic synthesis and have been characterized using various analytical techniques.

Synthesis Analysis

The synthesis of related compounds involves the reaction of aromatic amines with aldehydes and ethyl acetoacetate, as seen in the formation of β-amino ketones, which are intermediates in the synthesis of N-arylpiperidone . Another synthesis method mentioned is the mixed anhydride method IBCF/HOBt, which was used to synthesize S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, a compound with a chiral center and amino substituent . Additionally, the recyclization of 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates with ethyl cyanoacetate in the presence of triethylamine leads to the formation of ethyl 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1H-4,5-dihydropyrrole-3-carboxylates . These methods highlight the versatility of reactions involving amino acids and esters.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using techniques such as 2D NMR spectroscopy and X-ray crystallography. For instance, the structural confinement and stereochemistry of β-amino ketones were explained using these methods . The crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was determined to crystallize in the orthorhombic space group with specific cell parameters and exhibits both inter and intramolecular hydrogen bonds . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of amino esters and their utility in synthesizing more complex molecules. The formation of β-amino ketones as intermediates suggests that such compounds can undergo further reactions to yield diverse structures . The recyclization reaction mentioned in paper also indicates the potential for creating cyclic compounds with amino ester functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their molecular structures and the types of bonds present. The presence of hydrogen bonds, as seen in the crystal structures of the compounds discussed, suggests that these molecules may have higher melting points and boiling points due to the additional energy required to break these interactions . The chiral center in S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate implies optical activity, which is an important property in the development of pharmaceuticals .

Scientific Research Applications

Memory Enhancement

Research on related compounds to Ethyl 2-(butylamino)acetate, such as 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)eth-oxy] acetate, has shown potential in enhancing memory abilities. In a study involving mice, the administration of this compound significantly decreased mistake frequency in memory tests, suggesting its potential application in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2010).

Marine Fungal Compounds

Ethyl 2-(butylamino)acetate shares structural similarities with compounds derived from marine fungi. Research on marine fungus Penicillium sp. has led to the isolation of novel compounds, indicating the potential of Ethyl 2-(butylamino)acetate-like structures in discovering new biologically active substances with various applications (Hong-Hua Wu et al., 2010).

Enzymatic Kinetic Resolution

Compounds structurally related to Ethyl 2-(butylamino)acetate, such as ethyl 1,4-benzodioxan-2-carboxylate, have been used in enzymatic kinetic resolution processes. These processes are crucial in producing enantiomerically pure compounds, which have significant applications in pharmaceutical synthesis (S. Kasture et al., 2005).

Odor Threshold and Sensory Properties

Studies on various acetates, including butyl acetate, a compound with structural similarity to Ethyl 2-(butylamino)acetate, have shown their significant role in influencing odor thresholds and sensory properties. This suggests potential applications in flavor and fragrance industries (G. Takeoka et al., 1996).

Chemical Synthesis and Catalysis

Ethyl 2-(butylamino)acetate and related compounds have applications in chemical synthesis and catalysis. For instance, their involvement in complex reactions to produce various organic compounds indicates their utility in organic chemistry and material science (I. Yavari et al., 2002).

Industrial and Environmental Applications

Ethyl and butyl acetates, compounds related to Ethyl 2-(butylamino)acetate, are widely used in industries as solvents. Their applications extend to the cellulose, paint, coating, and rubber industries. Additionally, their environmental impact and recovery methods have been studied, suggesting their significance in industrial and environmental chemistry (C. Scala et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-(butylamino)acetate is a chemical compound used for industrial and scientific research . .

Mode of Action

It’s known that the compound can interact with other substances to form new complexes .

Biochemical Pathways

In this process, a modified Clostridium CoA-dependent butanol production pathway was used to synthesize butanol, which was then condensed with acetyl-CoA through an alcohol acetyltransferase .

Pharmacokinetics

It’s known that the compound has a boiling point of 3279±250 °C, a density of 106 g/mL at 25 °C, and a water solubility of 499g/L at 21℃ .

Action Environment

The action of Ethyl 2-(butylamino)acetate can be influenced by various environmental factors. For instance, during handling and storage, it’s recommended to avoid dust formation and breathing mist, gas, or vapors . Moreover, the compound should be stored at 2-8°C .

properties

IUPAC Name |

ethyl 2-(butylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-9-7-8(10)11-4-2/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFGRDHUZSJJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442346 | |

| Record name | ethyl 2-(butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3182-83-0 | |

| Record name | ethyl 2-(butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)